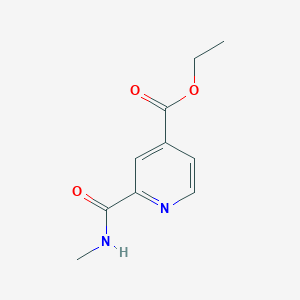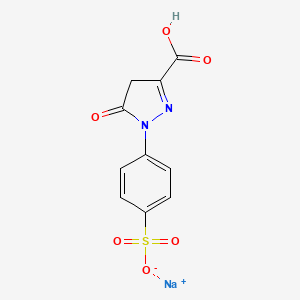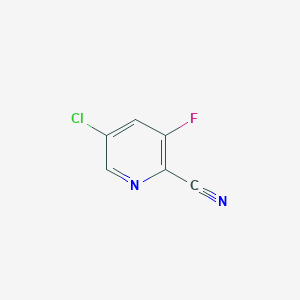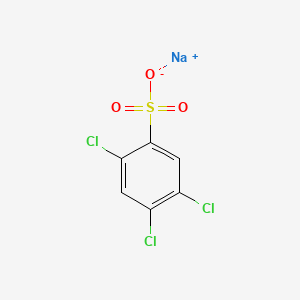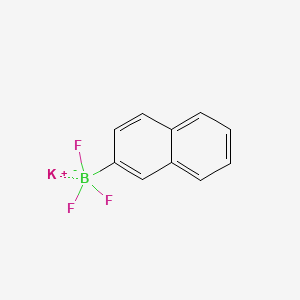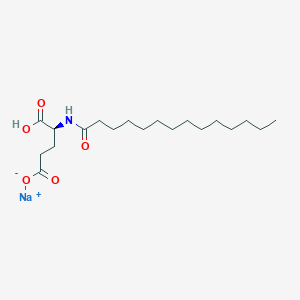
Sodium;(4S)-5-hydroxy-5-oxo-4-(tetradecanoylamino)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristoyl glutamic acid (sodium) is a compound that combines myristic acid (tetradecanoic acid) with glutamic acid, forming a sodium salt. This compound is primarily used in the cosmetic industry due to its surfactant properties, which help in cleansing and emulsifying .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Myristoyl glutamic acid (sodium) is synthesized through the reaction of myristoyl chloride with glutamic acid in the presence of sodium hydroxide. The reaction typically involves acylation, where the myristoyl group is introduced to the glutamic acid .
Industrial Production Methods: In industrial settings, the production of myristoyl glutamic acid (sodium) involves large-scale acylation reactions under controlled conditions to ensure high yield and purity. The process includes:
- Reacting myristoyl chloride with glutamic acid.
- Neutralizing the reaction mixture with sodium hydroxide.
- Purifying the product through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Myristoyl glutamic acid (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The myristoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acylation reagents like acyl chlorides or anhydrides are employed.
Major Products Formed:
Oxidation: Oxidized derivatives of myristoyl glutamic acid.
Reduction: Reduced forms of the compound.
Substitution: Various acylated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Myristoyl glutamic acid (sodium) has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential in drug delivery systems and as a component in topical formulations.
Industry: Widely used in cosmetics for its cleansing and emulsifying properties
Wirkmechanismus
The mechanism of action of myristoyl glutamic acid (sodium) involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing of oil and water. This property is crucial in its role as a cleansing agent in cosmetics. Additionally, the myristoyl group can interact with cell membranes, influencing membrane fluidity and permeability .
Similar Compounds:
- Sodium lauroyl glutamate
- Sodium cocoyl glutamate
- Sodium stearoyl glutamate
Comparison:
- Sodium lauroyl glutamate: Similar surfactant properties but derived from lauric acid.
- Sodium cocoyl glutamate: Derived from coconut oil fatty acids, offering similar cleansing properties.
- Sodium stearoyl glutamate: Derived from stearic acid, providing a different fatty acid profile .
Uniqueness: Myristoyl glutamic acid (sodium) is unique due to its specific fatty acid chain length (myristic acid) and its balance of hydrophilic and hydrophobic properties, making it particularly effective in certain formulations .
Eigenschaften
CAS-Nummer |
38517-37-2 |
|---|---|
Molekularformel |
C19H34NNaO5 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
sodium;(2S)-5-hydroxy-5-oxo-2-(tetradecanoylamino)pentanoate |
InChI |
InChI=1S/C19H35NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23;/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25);/q;+1/p-1/t16-;/m0./s1 |
InChI-Schlüssel |
ZNYIJXQYUNSKDX-NTISSMGPSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] |
Piktogramme |
Irritant |
Sequenz |
E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



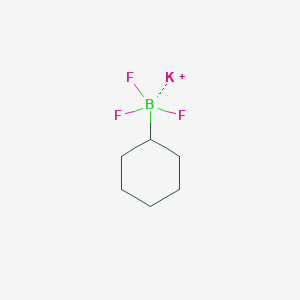
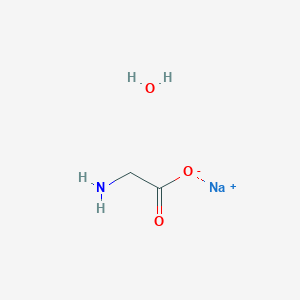
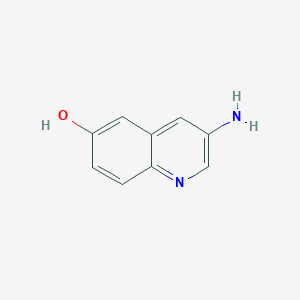

![2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592683.png)
